1-(Furan-2-yl)octan-1-amine

Description

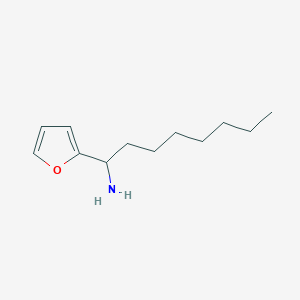

1-(Furan-2-yl)octan-1-amine is an aliphatic amine featuring an eight-carbon (octyl) chain attached to a furan-2-yl substituent via the primary amine group. Furan-derived amines are valued in organic synthesis, pharmaceuticals, and materials science due to their aromatic heterocyclic structure, which imparts unique electronic and steric properties. The octyl chain likely enhances hydrophobicity, influencing solubility and interaction with biological targets or polymeric matrices .

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-(furan-2-yl)octan-1-amine |

InChI |

InChI=1S/C12H21NO/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11H,2-6,8,13H2,1H3 |

InChI Key |

GDTWUWOSGLBRHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with octanenitrile, followed by reduction of the resulting imine. This method typically requires the use of a Grignard reagent and a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)octan-1-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives, depending on the reagent used.

Scientific Research Applications

1-(Furan-2-yl)octan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)octan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The furan ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Furan-2-yl)octan-1-amine with analogous furan-containing amines, highlighting structural variations, physicochemical properties, and applications.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | pKa | Applications | References |

|---|---|---|---|---|---|---|---|

| This compound* | C₁₂H₂₁NO | ~195.3 (estimated) | Octyl chain, primary amine | Not reported | ~9.5 (est.) | Organic synthesis, surfactants | N/A |

| 1-(Furan-2-yl)-2-methylpropan-1-amine | C₈H₁₃NO | 139.19 | Branched methyl group | 68–69 (9 Torr) | 9.66 | Pharmaceutical intermediates | |

| (1R)-1-(Furan-2-yl)propan-1-amine | C₇H₁₁NO | 125.17 | Chiral center, propyl chain | Not reported | Not reported | Chiral building blocks | |

| 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate | C₁₂H₁₅N₃O₆S | 329.33 | Oxadiazole ring, methylthio group | Not reported | Not reported | Medicinal chemistry (bioactive agents) | |

| 1-(Furan-2-yl)ethylamine | C₁₁H₁₇NO₂ | 195.26 | Tetrahydrofuran (oxolane) moiety | Not reported | Not reported | Ligands in catalysis |

*Estimated properties based on structural analogs.

Key Observations:

Chain Length and Hydrophobicity : The octyl chain in this compound increases molecular weight and hydrophobicity compared to shorter-chain analogs like 1-(Furan-2-yl)propan-1-amine. This may enhance its utility in lipid-soluble applications (e.g., surfactants or drug delivery systems) .

Stereochemistry : Chiral analogs (e.g., (1R)-1-(Furan-2-yl)propan-1-amine) highlight the importance of stereochemistry in biological activity, suggesting that the target compound’s enantiomeric form (if applicable) could influence its pharmacological profile .

Biological Activity

1-(Furan-2-yl)octan-1-amine is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agricultural sciences. This article explores its biological activity, synthesizing data from diverse studies, including case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

Its structure features a furan ring attached to an octan-1-amine chain, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:

A study investigated the antimicrobial efficacy of furan derivatives, revealing that certain structural modifications, such as the addition of alkyl chains, enhanced their activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties due to its unique structure .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with furan moieties have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings:

In vitro studies demonstrated that furan-containing compounds reduced the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests a promising role for this compound in developing anti-inflammatory agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Interaction: It could bind to receptors that modulate immune responses or pain pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Furan derivative | Antimicrobial, Anti-inflammatory |

| 2-(Furyl)-ethylamine | Furan derivative | Antimicrobial |

| 5-Methylfuran | Furan derivative | Anti-inflammatory |

This table illustrates how structural variations among furan derivatives can influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.